molecular formula C14H15N3O5 B8040570 Ethyl 2-[2-cyanoethyl-(4-nitrobenzoyl)amino]acetate

Ethyl 2-[2-cyanoethyl-(4-nitrobenzoyl)amino]acetate

Cat. No.: B8040570
M. Wt: 305.29 g/mol
InChI Key: IPFQBAJJAABEGL-UHFFFAOYSA-N
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Description

Ethyl 2-[2-cyanoethyl-(4-nitrobenzoyl)amino]acetate is an organic compound with a complex structure that includes a cyanoethyl group, a nitrobenzoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-cyanoethyl-(4-nitrobenzoyl)amino]acetate typically involves multiple steps. One common method includes the reaction of ethyl 2-bromoacetate with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with cyanoethylamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-cyanoethyl-(4-nitrobenzoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate these reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of primary amines from cyano groups.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-cyanoethyl-(4-nitrobenzoyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-cyanoethyl-(4-nitrobenzoyl)amino]acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the cyanoethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(4-nitrobenzoyl)amino]acetate
  • Ethyl 2-[2-cyanoethyl-(4-aminobenzoyl)amino]acetate
  • Ethyl 2-[2-cyanoethyl-(4-methylbenzoyl)amino]acetate

Uniqueness

Ethyl 2-[2-cyanoethyl-(4-nitrobenzoyl)amino]acetate is unique due to the presence of both a cyanoethyl group and a nitrobenzoyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-cyanoethyl-(4-nitrobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-2-22-13(18)10-16(9-3-8-15)14(19)11-4-6-12(7-5-11)17(20)21/h4-7H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQBAJJAABEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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